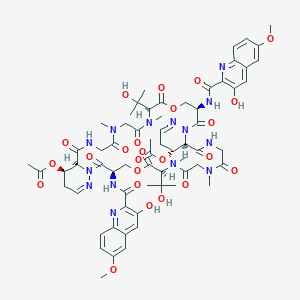

Luzopeptin A

Description

BenchChem offers high-quality Luzopeptin A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Luzopeptin A including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C64H78N14O24 |

|---|---|

Molecular Weight |

1427.4 g/mol |

IUPAC Name |

[(3R,7S,16S,17R,23R,27S,36S,37R)-37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate |

InChI |

InChI=1S/C64H78N14O24/c1-31(79)101-43-17-19-67-77-51(43)57(89)65-25-45(83)73(7)27-47(85)75(9)54(64(5,6)96)62(94)100-30-40(72-56(88)50-42(82)24-34-22-36(98-12)14-16-38(34)70-50)60(92)78-52(44(18-20-68-78)102-32(2)80)58(90)66-26-46(84)74(8)28-48(86)76(10)53(63(3,4)95)61(93)99-29-39(59(77)91)71-55(87)49-41(81)23-33-21-35(97-11)13-15-37(33)69-49/h13-16,19-24,39-40,43-44,51-54,81-82,95-96H,17-18,25-30H2,1-12H3,(H,65,89)(H,66,90)(H,71,87)(H,72,88)/t39-,40-,43-,44-,51+,52+,53-,54-/m1/s1 |

InChI Key |

QMZVWFQMMLKHLS-ODLYDHCOSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1CC=NN2[C@@H]1C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3[C@@H]([C@@H](CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |

Canonical SMILES |

CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |

Synonyms |

BBM 928A BBM-928 A BBM-928A luzopeptin A |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Luzopeptin A: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin A, a potent antitumor antibiotic, belongs to a family of cyclic decadepsipeptides characterized by their unique bis-intercalating properties. First isolated from the fermentation broth of Actinomadura luzonensis, this complex natural product has garnered significant interest within the scientific community for its pronounced cytotoxic and antiviral activities. This technical guide provides an in-depth overview of the discovery, isolation, and mechanism of action of Luzopeptin A, with a focus on the experimental protocols and quantitative data essential for researchers in the field of drug discovery and development.

Discovery and Producing Organism

Luzopeptin A was first identified as a secondary metabolite produced by the actinomycete, Actinomadura luzonensis. Actinomycetes are a rich source of novel bioactive compounds, and the discovery of the luzopeptins further solidified their importance in natural product research. The luzopeptin family includes several analogs, primarily Luzopeptin A, B, and C, which differ in their degree of acetylation. This structural variation has been shown to significantly impact their biological activity, with Luzopeptin A generally exhibiting the most potent antitumor effects.

Experimental Protocols

Fermentation of Actinomadura luzonensis

The production of Luzopeptin A is achieved through submerged fermentation of Actinomadura luzonensis. While specific fermentation parameters can be optimized, a representative protocol is outlined below.

1. Culture Medium: A suitable fermentation medium for Actinomadura species typically includes a carbon source, a nitrogen source, and essential minerals. A representative medium composition is detailed in the table below.

Table 1: Representative Fermentation Medium for Actinomadura sp.

| Component | Concentration (g/L) |

| Glucose | 20.0 |

| Soluble Starch | 10.0 |

| Yeast Extract | 5.0 |

| Peptone | 5.0 |

| K2HPO4 | 1.0 |

| MgSO4·7H2O | 0.5 |

| CaCO3 | 2.0 |

2. Fermentation Conditions:

-

Inoculum: A seed culture of Actinomadura luzonensis is prepared by inoculating a suitable seed medium and incubating for 2-3 days.

-

Fermentor: The production fermentation is carried out in a stirred-tank bioreactor.

-

Temperature: The optimal temperature for growth and production is typically maintained between 28-30°C.

-

pH: The pH of the medium is controlled and maintained in the range of 6.8-7.2.

-

Aeration and Agitation: Adequate aeration and agitation are crucial for cell growth and secondary metabolite production.

-

Fermentation Time: The fermentation is typically carried out for 5-7 days, with Luzopeptin A production monitored periodically.

Extraction and Isolation of Luzopeptin A

Following fermentation, Luzopeptin A is extracted from the culture broth and purified using a series of chromatographic techniques.

1. Extraction:

-

The fermentation broth is first centrifuged to separate the mycelial cake from the supernatant.

-

The mycelial cake is extracted with an organic solvent such as acetone or methanol to recover the intracellular Luzopeptin A.

-

The solvent extract is then concentrated under reduced pressure.

2. Purification: A multi-step chromatographic purification protocol is employed to isolate Luzopeptin A to a high degree of purity.

-

Adsorption Chromatography: The crude extract is subjected to column chromatography using a stationary phase like silica gel or alumina. Elution is performed with a gradient of solvents of increasing polarity (e.g., chloroform-methanol).

-

Size-Exclusion Chromatography: Fractions containing Luzopeptin A are further purified by size-exclusion chromatography on a gel filtration medium (e.g., Sephadex LH-20) to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): The final purification step involves reversed-phase HPLC. A C18 column is typically used with a mobile phase gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA).

Quantitative Data

Table 2: Illustrative Antitumor Activity of Luzopeptin A

| Cell Line | Cancer Type | Reported IC50 Range |

| HeLa | Cervical Cancer | 10-100 nM |

| MCF-7 | Breast Cancer | 50-500 nM |

| A549 | Lung Cancer | 20-200 nM |

| HCT-116 | Colon Cancer | 30-300 nM |

Note: These values are illustrative and based on the general potency reported for Luzopeptin A. Actual IC50 values can vary depending on the specific experimental conditions.

Mechanism of Action and Signaling Pathways

Luzopeptin A exerts its cytotoxic effects primarily through its interaction with DNA. The molecule contains two quinoline chromophores that act as intercalating moieties, inserting themselves between the base pairs of the DNA double helix. This bis-intercalation is a high-affinity interaction that leads to significant structural distortion of the DNA.

The rigid cyclic decadepsipeptide backbone of Luzopeptin A positions the two chromophores to span a specific number of base pairs, effectively crosslinking the DNA. This can occur both intramolecularly (within the same DNA molecule) and intermolecularly (between different DNA molecules). This DNA binding and crosslinking activity is believed to be the primary mechanism of its antitumor effect, as it potently inhibits crucial cellular processes such as DNA replication and transcription.

The cellular response to the DNA damage induced by Luzopeptin A involves the activation of complex signaling pathways, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).

Caption: DNA Damage Response Pathway Induced by Luzopeptin A.

Experimental Workflow Visualization

The overall process for the discovery and isolation of Luzopeptin A can be visualized as a streamlined workflow, from the initial fermentation to the final purified compound.

An In-depth Technical Guide to Luzopeptin A and its Producing Organism, Actinomadura luzonensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luzopeptin A, a potent antitumor antibiotic, is a fascinating secondary metabolite produced by the filamentous actinomycete, Actinomadura luzonensis. This technical guide provides a comprehensive overview of Actinomadura luzonensis, the biosynthesis of Luzopeptin A, and detailed experimental protocols for its production, isolation, and analysis. The document is intended to serve as a valuable resource for researchers in natural product discovery, microbial biotechnology, and oncology drug development.

The Producing Organism: Actinomadura luzonensis

1.1. Discovery and Taxonomy

The type strain of Actinomadura luzonensis, designated as strain G455-101 (ATCC 31491), was isolated from a soil sample collected on Luzon Island in the Philippines.[2] This discovery was part of a screening program for new antitumor antibiotics, which led to the identification of the Luzopeptin complex, initially named BBM-928.[2]

Table 1: Taxonomic Classification of Actinomadura luzonensis

| Taxonomic Rank | Classification |

| Domain | Bacteria |

| Phylum | Actinomycetota |

| Class | Actinomycetes |

| Order | Streptosporangiales |

| Family | Thermomonosporaceae |

| Genus | Actinomadura |

| Species | luzonensis |

1.2. Morphological and Cultural Characteristics

Actinomadura luzonensis exhibits distinct morphological features typical of the Actinomadura genus. On suitable agar media, it forms substrate mycelia that penetrate the agar and aerial mycelia that give the colony a filamentous appearance. The color of the colonies can range from red, pink, yellow, orange, to white or tan.[3]

Biosynthesis of Luzopeptin A

Luzopeptin A is a member of the quinoxaline family of antibiotics and functions as a DNA intercalator, exhibiting potent antitumor properties. Its complex structure is assembled through a sophisticated biosynthetic pathway involving a nonribosomal peptide synthetase (NRPS) machinery.

2.1. The Luzopeptin Biosynthetic Gene Cluster

The genetic blueprint for Luzopeptin A production is encoded within a dedicated biosynthetic gene cluster (BGC) in the Actinomadura luzonensis genome. A key feature of this cluster is the presence of genes encoding a large, multi-modular NRPS. These enzymes work in an assembly-line fashion to sequentially add and modify the amino acid precursors that form the peptide backbone of Luzopeptin A.

2.2. Proposed Biosynthetic Pathway

The biosynthesis of Luzopeptin A is a multi-step process initiated by the activation of precursor molecules by the NRPS. The pathway involves the incorporation of non-proteinogenic amino acids and subsequent modifications, including the formation of the quinoxaline chromophores. A critical step in the maturation of the molecule is catalyzed by a cytochrome P450 enzyme, which is responsible for key oxidative reactions. While the complete regulatory network is not fully elucidated for Luzopeptin A specifically, the biosynthesis of antibiotics in actinomycetes is generally controlled by a complex interplay of signaling pathways that respond to nutritional and environmental cues. These pathways often involve two-component systems, global regulators, and pathway-specific regulators that modulate the expression of the biosynthetic gene cluster.

Caption: Generalized signaling cascade for antibiotic production in actinomycetes.

Experimental Protocols

This section provides detailed methodologies for the cultivation of Actinomadura luzonensis, and the production, extraction, purification, and analysis of Luzopeptin A. These protocols are based on established techniques for actinomycete fermentation and natural product isolation and can be adapted and optimized for specific laboratory conditions.

3.1. Fermentation of Actinomadura luzonensis

The production of Luzopeptin A is achieved through submerged fermentation of Actinomadura luzonensis. The composition of the fermentation medium and the culture conditions are critical for obtaining high yields of the antibiotic.

Table 2: Composition of GYM Streptomyces Medium (DSMZ Medium 65)

| Component | Concentration (g/L) |

| Glucose | 4.0 |

| Yeast Extract | 4.0 |

| Malt Extract | 10.0 |

| CaCO₃ | 2.0 |

| Agar (for solid medium) | 12.0 |

| pH | 7.2 |

Protocol:

-

Inoculum Preparation: Aseptically inoculate a loopful of Actinomadura luzonensis spores or mycelia from a mature agar plate into a 250 mL flask containing 50 mL of seed culture medium (e.g., GYM broth without CaCO₃). Incubate at 28-30°C for 2-3 days on a rotary shaker at 200 rpm.

-

Production Culture: Transfer the seed culture (5-10% v/v) to a 2 L production flask containing 500 mL of production medium (e.g., GYM broth).

-

Fermentation: Incubate the production culture at 28-30°C for 7-10 days with continuous agitation (200 rpm). Monitor the production of Luzopeptin A periodically by HPLC analysis of the culture extract.

Caption: Workflow for the fermentation of Actinomadura luzonensis.

3.2. Extraction and Purification of Luzopeptin A

Luzopeptin A is extracted from both the mycelia and the culture broth. A multi-step purification process is required to obtain the pure compound.

Protocol:

-

Extraction:

-

Separate the mycelia from the culture broth by centrifugation.

-

Extract the mycelial cake with a polar organic solvent such as acetone or methanol.

-

Extract the supernatant with a water-immiscible organic solvent like ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

-

Chromatographic Purification:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Monitor the fractions by thin-layer chromatography (TLC) or HPLC.

-

Pool the fractions containing Luzopeptin A and concentrate.

-

Perform further purification using reversed-phase HPLC (RP-HPLC) on a C18 column with a water/acetonitrile gradient.

-

Caption: Workflow for extraction and purification of Luzopeptin A.

3.3. HPLC Analysis of Luzopeptin A

Quantitative analysis of Luzopeptin A is performed using RP-HPLC with UV detection.

Table 3: Representative HPLC Parameters for Luzopeptin A Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 20% to 80% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 320 nm |

| Injection Volume | 20 µL |

3.4. Genetic Manipulation of Actinomadura luzonensis

Genetic manipulation of Actinomadura luzonensis can be challenging but is achievable through methods like protoplast transformation and intergeneric conjugation from E. coli. These techniques are essential for strain improvement and biosynthetic pathway elucidation.

Protocol for Intergeneric Conjugation (Generalized):

-

Recipient Spore Preparation: Harvest spores from a mature culture of Actinomadura luzonensis grown on a suitable agar medium (e.g., ISP4).

-

Donor E. coli Strain: Use a donor strain of E. coli (e.g., ET12567/pUZ8002) carrying the desired plasmid.

-

Mating: Mix the E. coli donor cells with the A. luzonensis spores on a suitable mating medium (e.g., SFM agar) and incubate for 16-20 hours at 30°C.

-

Selection: Overlay the mating plate with an appropriate antibiotic for selection of exconjugants (e.g., nalidixic acid to counter-select E. coli and an antibiotic corresponding to the resistance marker on the plasmid).

-

Isolation: Incubate the plates until exconjugant colonies appear. Isolate and purify the exconjugants on selective media.

Caption: Workflow for genetic manipulation via intergeneric conjugation.

Conclusion

Actinomadura luzonensis remains a valuable source of the potent antitumor agent, Luzopeptin A. This guide has provided a detailed overview of the producing organism, the biosynthetic pathway of Luzopeptin A, and representative experimental protocols. Further research into the optimization of fermentation processes, elucidation of the regulatory networks governing its production, and the application of synthetic biology approaches holds significant promise for enhancing the yield of this important natural product and for the discovery of novel analogs with improved therapeutic properties.

References

Luzopeptin A: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Luzopeptin A, a potent antitumor and antiviral agent. It details its chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

Luzopeptin A is a naturally occurring C2-symmetric cyclic decadepsipeptide antibiotic, first isolated from the fermentation broth of Actinomadura luzonensis. Its structure is characterized by a 32-membered cyclic peptide core composed of amino and hydroxy acids, to which two identical 3-hydroxy-6-methoxyquinoline-2-carboxylic acid (quinoxaline) chromophores are attached. The members of the luzopeptin family (A, B, and C) are distinguished by their degree of acetylation, which significantly impacts their biological activity. The structure of Luzopeptin A has been confirmed by X-ray crystallography and total synthesis.[1]

Chemical Identity

| Identifier | Value |

| Molecular Formula | C₆₄H₇₈N₁₄O₂₄[2][3][4] |

| Molecular Weight | 1427.4 g/mol [2][4] |

| Class | Cyclic Depsipeptide; Quinoxaline Antibiotic |

| Synonyms | BBM-928A[3] |

Physicochemical Properties

| Property | Value/Description |

| Appearance | Tan solid[3] |

| Solubility | Soluble in DMSO and dimethylformamide (DMF)[3] |

| XLogP3 | -0.8[2] |

| Hydrogen Bond Donors | 12 |

| Hydrogen Bond Acceptors | 28 |

Biological Properties and Mechanism of Action

Luzopeptin A exhibits potent biological activity, primarily as a cytotoxic antitumor agent and an inhibitor of viral reverse transcriptases. Its mechanism is rooted in its ability to interact directly with DNA.

Mechanism of Action: DNA Bisintercalation

The core mechanism of Luzopeptin A is its function as a high-affinity DNA bisintercalator.[5][6][7] The two planar quinoxaline chromophores insert themselves between adjacent base pairs of the DNA double helix at two separate sites. The cyclic decadepsipeptide backbone then spans the minor groove, effectively cross-linking the DNA strands. This binding is exceptionally strong and can be considered pseudo-irreversible or slowly reversible.[6]

This bisintercalation event physically obstructs the DNA strand separation required for critical cellular processes:

-

Inhibition of DNA Replication: By preventing the unwinding of the DNA template, Luzopeptin A is a potent inhibitor of DNA synthesis, which is a key factor in its cytotoxic effects against rapidly dividing cancer cells.[8]

-

Inhibition of RNA Transcription: The presence of the bulky molecule on the DNA template also blocks the progression of RNA polymerase, leading to a strong inhibition of RNA synthesis.[8] Studies have shown that RNA synthesis is often more sensitive to luzopeptin than DNA synthesis.[8]

Luzopeptin A shows a preference for binding to regions of DNA with alternating adenine (A) and thymine (T) residues, although it can bind to other sites as well.[6][8] A single molecule occupies a binding site of approximately four base pairs.[5]

Signaling Pathway: DNA Damage Response

The physical distortion and stalling of replication forks caused by Luzopeptin A's binding to DNA is recognized by the cell as a form of severe DNA damage. This triggers the DNA Damage Response (DDR) signaling pathway, primarily mediated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-Related) kinases. These kinases phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2, which ultimately orchestrates the cellular response to the damage.

Caption: Luzopeptin A's mechanism of action and downstream signaling effects.

Antitumor and Antiviral Activity

Luzopeptin A's ability to inhibit DNA replication and transcription makes it a highly potent cytotoxic agent against a range of tumor cells. The differential activity among luzopeptins (A > B > C) is attributed to their hydrophobicity, with the greater acetylation of Luzopeptin A facilitating better transport across the cell membrane.[8]

In addition to its antitumor effects, Luzopeptin A is a potent inhibitor of viral enzymes, particularly HIV-1 and HIV-2 reverse transcriptases.[5][6] This activity also stems from its ability to bind to the nucleic acid template/primer and disrupt the polymerase function.

| Activity | Target | IC₅₀ |

| Antiviral | HIV-1 Reverse Transcriptase | 7 nM |

| HIV-2 Reverse Transcriptase | 68 nM |

Note: Cytotoxicity IC₅₀ values are reported to be in the sub-nanomolar to low nanomolar range but are highly dependent on the specific cancer cell line and assay conditions used.

Experimental Protocols

The following sections provide generalized methodologies for the isolation and evaluation of Luzopeptin A.

Isolation and Purification of Luzopeptin A

This protocol outlines a general procedure for the isolation of Luzopeptin A from a culture of Actinomadura luzonensis.

-

Fermentation: Culture Actinomadura luzonensis in a suitable nutrient-rich medium under optimal temperature and aeration conditions for a period sufficient for secondary metabolite production (typically 7-14 days).

-

Mycelial Extraction: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration. Extract the mycelial cake repeatedly with an organic solvent such as acetone or methanol.

-

Solvent Partitioning: Combine the solvent extracts and concentrate under reduced pressure. Partition the resulting aqueous suspension against a water-immiscible solvent like ethyl acetate or chloroform to extract Luzopeptin A and other lipophilic metabolites.

-

Chromatographic Purification:

-

Step 1 (Silica Gel): Concentrate the organic phase and subject it to column chromatography on silica gel. Elute with a gradient of chloroform and methanol. Collect fractions and monitor by Thin Layer Chromatography (TLC) for the presence of Luzopeptin A.

-

Step 2 (Sephadex): Pool the fractions containing Luzopeptin A and further purify using size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

-

Step 3 (HPLC): Perform a final purification step using reverse-phase High-Performance Liquid Chromatography (HPLC) on a C18 column with a water/acetonitrile gradient to yield pure Luzopeptin A.

-

-

Characterization: Confirm the identity and purity of the isolated compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

DNA Footprinting Assay

This assay is used to identify the specific DNA sequences where Luzopeptin A binds.

-

DNA Probe Preparation: Prepare a high-purity DNA fragment of interest (e.g., a specific gene promoter region, 150-250 bp). Label one end of one strand with a radioactive (³²P) or fluorescent tag.

-

Binding Reaction: In separate tubes, incubate the end-labeled DNA probe (at a low nanomolar concentration) with increasing concentrations of Luzopeptin A (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM) in a suitable binding buffer (e.g., Tris-HCl, KCl, MgCl₂). Allow the binding to reach equilibrium (e.g., incubate for 30 minutes at 37°C).

-

DNase I Digestion: Add a carefully titrated amount of DNase I enzyme to each reaction tube. Incubate for a short, fixed time (e.g., 1-2 minutes) to achieve partial digestion, where on average, each DNA strand is cut only once. Stop the reaction by adding a stop solution (e.g., EDTA and a denaturant).

-

Analysis:

-

Purify the DNA fragments from each reaction.

-

Denature the DNA fragments by heating and load them onto a high-resolution denaturing polyacrylamide sequencing gel.

-

Run a sequencing ladder (e.g., Sanger sequencing) of the same DNA fragment alongside the samples to serve as a marker.

-

Visualize the bands by autoradiography (for ³²P) or fluorescence imaging.

-

-

Interpretation: The lane with no drug will show a continuous ladder of bands representing cleavage at every nucleotide position. In the lanes with Luzopeptin A, regions where the drug is bound will be protected from DNase I cleavage, resulting in a gap in the ladder. This "footprint" reveals the precise binding site of the molecule.

Cell Viability (Cytotoxicity) Assay

This protocol determines the concentration of Luzopeptin A that inhibits the growth of cancer cells by 50% (IC₅₀).

-

Cell Plating: Seed cancer cells (e.g., HeLa, MCF-7, L1210) into a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000 cells/well). Allow the cells to adhere and resume logarithmic growth by incubating for 18-24 hours.

-

Compound Treatment: Prepare serial dilutions of Luzopeptin A in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of Luzopeptin A. Include wells with untreated cells (negative control) and wells with medium only (blank).

-

Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

-

Viability Assessment (MTT Assay Example):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to calculate the IC₅₀ value.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay quantifies the inhibitory effect of Luzopeptin A on HIV-1 RT activity.

-

Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube or 96-well plate. The mixture should contain a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT), a poly(A) RNA template pre-annealed with an oligo(dT) primer, and a mix of dNTPs including a labeled nucleotide (e.g., ³H-dTTP or DIG-dUTP).

-

Inhibitor Addition: Add serial dilutions of Luzopeptin A to the reaction wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Initiation: Add a standardized amount of recombinant HIV-1 Reverse Transcriptase to each well to start the reaction.

-

Incubation: Incubate the reaction at 37°C for 1 hour to allow for the synthesis of the new DNA strand.

-

Quantification of Incorporation:

-

(Radiometric Method): Stop the reaction by adding EDTA. Spot the reaction mixture onto DEAE filter paper and wash with sodium phosphate buffer to remove unincorporated ³H-dTTP. Measure the radioactivity remaining on the filter (representing incorporated dTMP) using a scintillation counter.

-

(ELISA-based Method): If using DIG-dUTP and a biotinylated primer, transfer the reaction mixture to a streptavidin-coated plate to capture the newly synthesized DNA. Detect the incorporated DIG using an anti-DIG antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a colorimetric substrate. Measure the resulting absorbance.

-

-

Data Analysis: Calculate the percentage of inhibition for each Luzopeptin A concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the drug concentration and use non-linear regression to determine the IC₅₀ value.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. cell lines ic50: Topics by Science.gov [science.gov]

- 5. researchgate.net [researchgate.net]

- 6. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biosynthesis of Luzopeptin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luzopeptin A, a potent antitumor and antiviral agent, is a complex nonribosomal peptide produced by the actinomycete Actinomadura luzonensis DSM 43766. Its intricate structure, featuring two quinoline chromophores and a cyclic decadepsipeptide core with unusual nonproteinogenic amino acids, arises from a sophisticated biosynthetic pathway. This technical guide provides a comprehensive overview of the Luzopeptin A assembly line, detailing the genetic blueprint, the enzymatic machinery, and the key chemical transformations. A thorough understanding of this pathway is critical for endeavors in natural product discovery, combinatorial biosynthesis, and the development of novel therapeutic agents.

The Luzopeptin A Biosynthetic Gene Cluster

The genetic instructions for Luzopeptin A biosynthesis are encoded in a dedicated gene cluster within the genome of Actinomadura luzonensis DSM 43766.[1] While a full, publicly annotated sequence and accession number for the entire cluster remain to be published, analysis of the identified gene cluster reveals a canonical architecture for nonribosomal peptide synthesis, comprising genes for a multi-modular Nonribosomal Peptide Synthetase (NRPS), precursor biosynthesis, tailoring enzymes, and transport.

Key Components of the Luzopeptin (luz) Gene Cluster:

| Gene/Module | Putative Function |

| luz NRPS Modules | Core peptide assembly line, responsible for the selection, activation, and condensation of amino acid building blocks. |

| luz26 | A multifunctional cytochrome P450 monooxygenase involved in the critical tailoring of the piperazic acid moieties.[2] |

| luz27 | A membrane-bound acyltransferase responsible for the O-acetylation of the 4-hydroxy-tetrahydropyridazine-3-carboxylic acid (4-OH-Thp) residues.[1] |

| Precursor synthesis genes (e.g., cirR, S, Q, B, H) | Enzymes involved in the synthesis of nonproteinogenic amino acid precursors, such as (2S,3S)‐2,3‐diaminobutyric acid ((2S,3S)‐DABA) and α‐(hydroxymethyl)serine.[2] |

| Transporter genes | Likely involved in the export of the final product and potentially in self-resistance mechanisms. |

| Regulatory genes | Control the expression of the biosynthetic genes. |

The Core Biosynthetic Pathway

The biosynthesis of Luzopeptin A is a multi-step process orchestrated by a series of specialized enzymes. The pathway can be conceptually divided into three main stages: precursor synthesis, nonribosomal peptide assembly, and post-assembly tailoring.

Synthesis of Precursor Molecules

The unique structure of Luzopeptin A incorporates several non-standard amino acids, the biosynthesis of which is a prerequisite for the assembly of the peptide backbone.

-

(2S,3S)‐2,3‐diaminobutyric acid ((2S,3S)‐DABA): This unusual amino acid is synthesized from the common amino acid L-threonine through the coordinated action of four enzymes: CirR, CirS, CirQ, and CirB.[2]

-

α‐(hydroxymethyl)serine: This precursor is derived from D-serine by the enzyme CirH, a homolog of glycine/serine hydroxymethyltransferase.[2]

-

Piperazic acid (PIZ): While the specific genes in the luz cluster have not been definitively characterized, in other pathways, piperazic acid is synthesized from ornithine by the enzymes KtzI and KtzT.[2]

Nonribosomal Peptide Synthesis (NRPS)

The core decadepsipeptide backbone of Luzopeptin A is assembled by a large, multi-domain NRPS enzyme complex. This enzymatic assembly line functions in a sequential manner, with each module responsible for the incorporation of a specific amino acid. The NRPS machinery catalyzes the activation of amino acids to their adenylate form, their covalent tethering to peptidyl carrier protein (PCP) domains via a thioester linkage, and the subsequent peptide bond formation.

A proposed logical workflow for the NRPS assembly of the Luzopeptin A backbone is depicted below.

Caption: A logical workflow of the Nonribosomal Peptide Synthetase (NRPS) assembly line.

Post-NRPS Tailoring: The Role of Cytochrome P450 and Acyltransferase

Following the assembly and release of the cyclic peptide core from the NRPS, a series of crucial tailoring steps occur to yield the final, biologically active Luzopeptin A. These modifications are critical for its DNA bisintercalating activity.

The key tailoring enzyme is Luz26 , a multifunctional cytochrome P450 enzyme.[2] This versatile enzyme catalyzes a series of four consecutive oxidation reactions on the piperazic acid moieties of the peptide backbone.[1] This includes hydroxylation and an unusual carbon-nitrogen bond desaturation, which leads to the formation of the critical hydrazone-bearing 4-hydroxy-tetrahydropyridazine-3-carboxylic acid (4-OH-Thp) residues.[1]

Following the action of Luz26, a membrane-bound acyltransferase, Luz27 , is proposed to mediate the O-acetylation of the 4-OH-Thp residues.[1] This acetylation step is hypothesized to be a self-protective strategy for the producing organism and is essential for the full biological activity of Luzopeptin A.

Caption: Post-NRPS tailoring steps in Luzopeptin A biosynthesis.

Quantitative Data

A critical aspect of understanding and engineering biosynthetic pathways is the availability of quantitative data. However, at present, there is a notable lack of published quantitative information regarding the biosynthesis of Luzopeptin A. This includes:

-

Enzyme Kinetics: To the best of our knowledge, the kinetic parameters (e.g., Km, kcat, Vmax) for the key biosynthetic enzymes such as the NRPS modules, Luz26, and Luz27 have not been reported in the peer-reviewed literature.

-

Production Titers and Yields: While Actinomadura luzonensis is known to produce Luzopeptin A, specific fermentation titers and yields under various culture conditions are not publicly available.

The absence of this data represents a significant knowledge gap and a key area for future research to enable the rational engineering of Luzopeptin A production.

Experimental Protocols

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify individual enzymes from the Luzopeptin A biosynthetic pathway for in vitro characterization.

General Protocol Outline:

-

Gene Synthesis and Cloning: The gene of interest (e.g., luz26, a specific NRPS module) is synthesized with codon optimization for a suitable expression host, such as E. coli BL21(DE3). The gene is then cloned into an expression vector containing an affinity tag (e.g., a polyhistidine-tag) for simplified purification.

-

Transformation and Expression: The expression vector is transformed into the E. coli host. A small-scale culture is grown to mid-log phase, at which point protein expression is induced (e.g., with IPTG). Expression is typically carried out at a lower temperature (e.g., 16-20°C) to enhance protein solubility.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a chromatography column with a resin that specifically binds the affinity tag (e.g., Ni-NTA resin for His-tagged proteins). After washing to remove non-specifically bound proteins, the target protein is eluted using a competitive binder (e.g., imidazole).

-

Further Purification (Optional): Depending on the purity required, further purification steps such as ion-exchange chromatography or size-exclusion chromatography can be employed.

-

Protein Characterization: The purity and concentration of the protein are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).

In Vitro Enzyme Activity Assays

Objective: To determine the function and catalytic parameters of the purified biosynthetic enzymes.

General Protocol for a Cytochrome P450 (Luz26) Assay:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer containing the purified Luz26 enzyme, a redox partner system (e.g., a ferredoxin and ferredoxin reductase), and the substrate (the Luzopeptin A peptide core or a suitable precursor).

-

Initiation of Reaction: The reaction is initiated by the addition of a cofactor, typically NADPH.

-

Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Quenching and Extraction: The reaction is stopped (quenched) by the addition of an organic solvent (e.g., ethyl acetate). The product is then extracted into the organic phase.

-

Analysis: The extracted product is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product.

Caption: A generalized experimental workflow for enzyme characterization.

Conclusion and Future Perspectives

The biosynthetic pathway of Luzopeptin A is a remarkable example of nature's ability to construct complex, biologically active molecules. The identification of the biosynthetic gene cluster and the characterization of key tailoring enzymes have provided a foundational understanding of how this potent anticancer agent is assembled. However, significant opportunities for further research remain. A complete annotation of the gene cluster, coupled with the detailed biochemical characterization of each enzyme, will provide a complete blueprint of the pathway. The generation of quantitative data on enzyme kinetics and fermentation yields is essential for developing commercially viable production strategies. Furthermore, the elucidation of the intricate protein-protein interactions within the NRPS complex will offer deeper insights into the mechanisms of nonribosomal peptide synthesis. This knowledge will not only facilitate the engineered biosynthesis of Luzopeptin A and its analogs but also contribute to the broader field of synthetic biology and the discovery of new therapeutic agents.

References

The Molecular Embrace: A Technical Guide to Luzopeptin A's Mechanism as a DNA Bisintercalator

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate mechanism of action of Luzopeptin A, a potent antitumor antibiotic, focusing on its role as a DNA bisintercalator. By examining its binding characteristics, sequence specificity, and the experimental methodologies used for its study, this document provides a comprehensive resource for professionals in the fields of molecular biology, pharmacology, and drug development.

Core Mechanism: Bisintercalation and DNA Cross-linking

Luzopeptin A exerts its cytotoxic effects through a sophisticated interaction with double-stranded DNA. The molecule features two planar quinoline chromophores appended to a cyclic decadepsipeptide core. This unique structure allows Luzopeptin A to bind to DNA in a process known as bisintercalation, where both chromophores insert themselves between adjacent base pairs of the DNA double helix. This "molecular embrace" of the DNA leads to significant structural distortions and functional consequences.

The binding of Luzopeptin A to DNA is characterized as a tight, and possibly covalent, complex formation.[1][2] This strong interaction is a key feature of its potent biological activity. Furthermore, Luzopeptin A has been shown to induce both intramolecular (within the same DNA molecule) and intermolecular (between different DNA molecules) cross-linking.[1][3] This cross-linking activity further contributes to the inhibition of essential cellular processes that rely on DNA as a template, such as replication and transcription.

Quantitative Analysis of Luzopeptin-DNA Interactions

However, studies on the closely related Luzopeptin B using Atomic Force Microscopy (AFM) have provided valuable quantitative insights into the binding density. This data offers a proxy for understanding the binding characteristics of the Luzopeptin family.

| Parameter | DNA Substrate (GC Content) | Value | Experimental Technique | Reference |

| Binding Site Size | 42% | 1 drug molecule per 40 base pairs | Atomic Force Microscopy (AFM) | [3] |

| Binding Site Size | 59% | 1 drug molecule per 72 base pairs | Atomic Force Microscopy (AFM) | [3] |

These findings suggest a preference for regions with lower GC content, which is consistent with other studies indicating a preference for AT-rich sequences.[1][2]

Sequence Specificity

Footprinting experiments have revealed that Luzopeptin A exhibits a degree of sequence preference, favoring regions rich in alternating adenine (A) and thymine (T) residues.[1][2] However, a definitive consensus binding sequence has not been identified, and the antibiotic can bind to other sequences, especially at higher concentrations.[1][2] At moderate concentrations, Luzopeptin A can almost completely protect the DNA from enzymatic cleavage by DNase I.[1][2] Interestingly, in some instances, the binding of Luzopeptin A can lead to an enhancement of DNase I cleavage at both AT and GC-rich regions, suggesting localized conformational changes in the DNA upon binding.[1]

Experimental Protocols

The investigation of Luzopeptin A's mechanism of action relies on a suite of biophysical and molecular biology techniques. Below are detailed methodologies for the key experiments cited.

DNase I Footprinting

This technique is employed to identify the specific DNA sequences where Luzopeptin A binds and protects the DNA from cleavage by DNase I.

Protocol:

-

DNA Probe Preparation: A DNA fragment of interest is radioactively labeled at one end (e.g., with ³²P).

-

Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of Luzopeptin A in a suitable binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl) to allow for equilibrium binding.[4] Incubation is typically carried out at 20°C for at least 30 minutes.[4]

-

DNase I Digestion: A limited amount of DNase I is added to the binding reaction and incubated for a short period (e.g., 1-2 minutes) to achieve, on average, one cut per DNA molecule.

-

Reaction Termination: The digestion is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a denaturing agent (e.g., formamide).[4]

-

Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.

-

Autoradiography: The gel is dried and exposed to X-ray film. The protected regions ("footprints") appear as gaps in the ladder of DNA fragments where Luzopeptin A binding has inhibited DNase I cleavage.

Micrococcal Nuclease Footprinting

Similar to DNase I footprinting, this assay uses a different nuclease to probe the DNA-ligand interaction.

Protocol:

-

DNA Probe Preparation and Binding: Follow the same procedure as for DNase I footprinting.

-

Micrococcal Nuclease Digestion: The DNA-Luzopeptin A complexes are treated with micrococcal nuclease.

-

Reaction Termination and Analysis: The reaction is stopped, and the products are analyzed by denaturing polyacrylamide gel electrophoresis and autoradiography as described for DNase I footprinting.

Gel Mobility Shift Assay (EMSA)

This assay is used to detect the formation of a complex between DNA and Luzopeptin A based on the change in the electrophoretic mobility of the DNA.

Protocol:

-

Probe Preparation: A DNA fragment containing the putative binding site is radioactively or fluorescently labeled.

-

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of Luzopeptin A in a non-denaturing binding buffer.

-

Non-denaturing Gel Electrophoresis: The reaction mixtures are loaded onto a native (non-denaturing) polyacrylamide gel and subjected to electrophoresis.

-

Detection: The positions of the labeled DNA are visualized by autoradiography or fluorescence imaging. A "shifted" band, which migrates more slowly than the free DNA probe, indicates the formation of a DNA-Luzopeptin A complex.[5] The appearance of a ladder of discrete bands can suggest the binding of multiple drug molecules to a single DNA fragment.[5]

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Luzopeptin A bisintercalation into the DNA double helix.

Caption: Workflow for analyzing Luzopeptin A-DNA interactions.

Conclusion and Future Directions

Luzopeptin A's mechanism of action as a DNA bisintercalator is a complex process involving strong binding, sequence preference, and the induction of DNA cross-links. The experimental techniques outlined in this guide have been instrumental in elucidating these molecular interactions. However, a significant gap remains in the quantitative understanding of its binding thermodynamics. Future research employing advanced techniques capable of measuring very tight binding interactions, and potentially covalent modifications, will be crucial for a more complete picture of Luzopeptin A's mode of action. A deeper understanding of these quantitative parameters will undoubtedly aid in the rational design and development of next-generation DNA-targeting anticancer agents.

References

- 1. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The binding mode of the DNA bisintercalator luzopeptin investigated using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mybiosource.com [mybiosource.com]

- 5. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Potent Activities of Luzopeptin A: A Deep Dive into its Structure-Activity Relationship

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Luzopeptin A, a potent cyclic depsipeptide antibiotic. The document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and virology. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the relationships between structural modifications and biological activity, this paper aims to facilitate a deeper understanding of the pharmacophore of this complex natural product and guide future analog design.

Luzopeptin A, and its related compounds, are known for their significant cytotoxic and antiviral properties, primarily attributed to their ability to bisintercalate into DNA. This guide focuses on the comparative analysis of Luzopeptin A, B, and C, alongside their synthetic analogs, the quinoxapeptins, to elucidate the structural determinants of their biological activities.

Structure-Activity Relationship Data

The biological activity of Luzopeptin A and its analogs is profoundly influenced by modifications to both the peptide core and the quinoline chromophores. The following tables summarize the quantitative data from comparative studies, highlighting the impact of these structural changes on cytotoxicity and HIV-1 reverse transcriptase inhibition.

Table 1: Cytotoxicity of Luzopeptins and Quinoxapeptins against L1210 Murine Leukemia Cells

| Compound | R1 Substituent | R2 Substituent | Average IC50 (µM) | Relative Potency |

| Luzopeptin A | Acetyl | Acetyl | 0.0001 | 1 |

| Luzopeptin B | Acetyl | H | 0.01-0.1 | 100-1000 fold less potent than A |

| Luzopeptin C | H | H | >1 | >10,000 fold less potent than A |

| Quinoxapeptin A | Acetyl | Acetyl | Less potent than Luzopeptin A | Data not available |

| Quinoxapeptin C | H | H | Lacks dose-limiting cytotoxicity | Data not available |

Table 2: Inhibition of HIV-1 Reverse Transcriptase by Luzopeptins and Quinoxapeptins

| Compound | R1 Substituent | R2 Substituent | Potency Order | Notes |

| Luzopeptin A | Acetyl | Acetyl | A < B < C | Least potent of the Luzopeptin series |

| Luzopeptin B | Acetyl | H | B > A | More potent than Luzopeptin A |

| Luzopeptin C | H | H | C > B > A | Most potent of the Luzopeptin series |

| Quinoxapeptin C | H | H | Most potent in the quinoxapeptin series | Most attractive member of the series examined |

Key Structure-Activity Relationship Insights

The data reveals a clear SAR for the Luzopeptin class of molecules:

-

Acylation of the Hydroxypyridazine Residues is Critical for Cytotoxicity: The presence of acetyl groups on the L-3,6-dihydroxypyridazine (L-Htp) residues is paramount for potent cytotoxic activity. Removal of one acetyl group (Luzopeptin B) leads to a 100- to 1000-fold decrease in potency, while the removal of both (Luzopeptin C) results in a dramatic loss of cytotoxicity.

-

Opposite Trend for HIV-1 Reverse Transcriptase Inhibition: In stark contrast to cytotoxicity, the inhibitory activity against HIV-1 reverse transcriptase is inversely proportional to the acylation of the L-Htp residues. Luzopeptin C, the least cytotoxic analog, is the most potent inhibitor of this enzyme.

-

Chromophore Structure Influences Activity: The quinoxaline chromophores of the quinoxapeptins lead to a general decrease in cytotoxic potency compared to the quinoline chromophores of the luzopeptins. However, quinoxapeptins exhibit enhanced inhibition of HIV-1 reverse transcriptase. This suggests that the nature of the aromatic intercalating unit plays a significant role in target selectivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies.

Cytotoxicity Assay (L1210 Murine Leukemia Cell Line)

-

Cell Culture: L1210 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Preparation: Luzopeptin analogs are dissolved in DMSO to prepare stock solutions (typically 1-10 mM) and serially diluted in culture medium to achieve the desired final concentrations.

-

Assay Procedure:

-

Cells are seeded into 96-well microtiter plates at a density of 5 x 10^4 cells/mL in a final volume of 100 µL per well.

-

100 µL of the serially diluted compounds are added to the wells.

-

Control wells receive medium with the corresponding concentration of DMSO.

-

Plates are incubated for 48-72 hours.

-

-

Viability Assessment (MTT Assay):

-

20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

HIV-1 Reverse Transcriptase Inhibition Assay

-

Enzyme and Substrates: Recombinant HIV-1 reverse transcriptase is used. The reaction mixture typically contains a poly(rA) template, an oligo(dT) primer, and [³H]dTTP as the radiolabeled substrate.

-

Compound Preparation: As described for the cytotoxicity assay.

-

Assay Procedure:

-

The reaction is initiated by adding the enzyme to a mixture containing the template-primer, dNTPs (including [³H]dTTP), and the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl with MgCl2 and DTT).

-

The reaction is allowed to proceed at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Quantification of Inhibition:

-

The reaction is stopped by the addition of cold trichloroacetic acid (TCA).

-

The precipitated radiolabeled DNA is collected on glass fiber filters.

-

The filters are washed to remove unincorporated [³H]dTTP.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined from the dose-response curves.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

The Intricate Dance of Life and Death: A Technical Guide to the Biological Activities of Luzopeptin A Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptins are a family of potent antitumor antibiotics produced by Actinomadura luzonensis. These complex molecules, characterized by a cyclic decadepsipeptide core and two quinoline chromophores, have garnered significant interest in the scientific community for their unique mechanism of action and potential as anticancer agents. This technical guide provides an in-depth exploration of the biological activities of Luzopeptin A and its derivatives, focusing on their structure-activity relationships, mechanism of action, and the experimental methodologies used to elucidate their function.

Structure-Activity Relationship: The Critical Role of Acetylation

The Luzopeptin family primarily consists of three main analogues: Luzopeptin A, B, and C. Their antitumor activity is directly correlated with their degree of acetylation. Luzopeptin A, being the most acetylated, exhibits the highest potency, followed by the less acetylated Luzopeptin B, while the non-acetylated Luzopeptin C is largely inactive.[1] This difference in activity is not due to a variance in their ability to bind to DNA, as all three analogues bind avidly to isolated DNA.[1] Instead, the differential antitumor activity is attributed to the varying ability of these molecules to traverse the cell membrane. The acetylation increases the hydrophobicity of the molecules, facilitating their entry into cells.[1]

Quantitative Analysis of Cytotoxicity

| Compound | General Cytotoxicity | Target Cell Lines (Examples) | Reported IC50 Range (if available) |

| Luzopeptin A | High | L1210, P388, HeLa, CCRF-CEM | Not specified in reviewed abstracts |

| Luzopeptin B | Moderate | L1210, P388, HeLa, CCRF-CEM | Not specified in reviewed abstracts |

| Luzopeptin C | Low to Inactive | L1210, P388, HeLa, CCRF-CEM | Not specified in reviewed abstracts |

Researchers are encouraged to perform their own dose-response studies on cell lines relevant to their specific research interests.

Mechanism of Action: A Dual Threat to Cancer Cells

The primary mechanism of action for Luzopeptins is their function as DNA bisintercalators. The two planar quinoline chromophores of the molecule insert themselves between the base pairs of the DNA double helix.[2][3][4] This bisintercalation is a high-affinity interaction and is thought to be the initial event leading to cytotoxicity.[1] Luzopeptins show a preference for binding to AT-rich regions of DNA.[5]

This DNA binding has two major downstream consequences:

-

Inhibition of Macromolecular Synthesis: By distorting the DNA structure, Luzopeptins effectively inhibit both DNA and RNA synthesis.[1] This halts the replication and transcription processes crucial for rapidly dividing cancer cells.

-

Topoisomerase II Inhibition: There is evidence to suggest that Luzopeptins also act as topoisomerase II inhibitors.[6][7][8] Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, Luzopeptins can lead to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis.

The following diagram illustrates the proposed mechanism of action:

Caption: Proposed mechanism of action for Luzopeptin derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of Luzopeptin A derivatives.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest (e.g., L1210, P388, HeLa, CCRF-CEM)

-

Complete cell culture medium

-

Luzopeptin A, B, and C stock solutions (in DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Luzopeptin A, B, and C in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

DNA Binding Assay (DNase I Footprinting)

This technique identifies the specific DNA sequences where Luzopeptin derivatives bind.

Materials:

-

DNA fragment of interest, labeled at one end with 32P

-

Luzopeptin A, B, and C

-

DNase I

-

DNase I digestion buffer

-

Stop solution (containing EDTA and a loading dye)

-

Denaturing polyacrylamide gel

-

Phosphorimager or X-ray film

Protocol:

-

DNA-Ligand Binding: Incubate the 32P-labeled DNA fragment with increasing concentrations of the Luzopeptin derivative in a binding buffer for a predetermined time to allow for equilibrium to be reached.

-

DNase I Digestion: Add a limited amount of DNase I to the reaction mixture and incubate for a short period to achieve partial digestion of the DNA.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Gel Electrophoresis: Denature the DNA fragments and separate them on a high-resolution denaturing polyacrylamide gel.

-

Visualization: Visualize the DNA fragments by autoradiography using a phosphorimager or X-ray film.

-

Analysis: The binding site of the Luzopeptin derivative will appear as a "footprint," a region of the gel where the DNA is protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay determines the ability of Luzopeptin derivatives to inhibit the catalytic activity of topoisomerase II.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase IIα

-

Assay buffer (containing ATP)

-

Luzopeptin A, B, and C

-

Stop solution/loading dye (containing SDS and a tracking dye)

-

Agarose gel

-

Ethidium bromide or other DNA stain

-

Gel documentation system

Protocol:

-

Reaction Setup: In a reaction tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of the Luzopeptin derivative.

-

Enzyme Addition: Add human Topoisomerase IIα to initiate the reaction. Include a no-enzyme control and a no-drug control.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light using a gel documentation system.

-

Analysis: In the presence of active topoisomerase II, the supercoiled DNA will be relaxed. An effective inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for screening and characterizing Luzopeptin derivatives and a logical flow for understanding their cellular effects.

Caption: Experimental workflow for Luzopeptin derivatives.

Caption: Logical flow of Luzopeptin's cellular effects.

Conclusion

Luzopeptin A and its derivatives represent a fascinating class of natural products with potent antitumor activities. Their dual mechanism of action, involving both DNA bisintercalation and topoisomerase II inhibition, makes them attractive candidates for further drug development. Understanding the structure-activity relationship, particularly the role of acetylation in cellular permeability, is crucial for the design of novel, even more potent analogues. The experimental protocols and workflows outlined in this guide provide a solid framework for researchers to further investigate these promising compounds and unlock their full therapeutic potential in the fight against cancer.

References

- 1. Effects of structural modifications of antitumor antibiotics (luzopeptins) on the interactions with deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intermolecular cross-linking of DNA through bifunctional intercalation of an antitumor antibiotic, luzopeptin A (BBM-928A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The binding mode of the DNA bisintercalator luzopeptin investigated using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solution structure of the luzopeptin-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Genotoxicity of several clinically used topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of Luzopeptin A: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the in vivo efficacy of Luzopeptin A (also known as BBM 928A), a potent antitumor antibiotic. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of preclinical data, experimental protocols, and a visual representation of the research workflow.

Quantitative Efficacy Data

The in vivo antitumor activity of Luzopeptin A has been evaluated in various murine tumor models. The following tables summarize the key efficacy data, presenting the results for different tumor types, drug formulations, and administration routes. Efficacy is primarily expressed as the median survival time of treated mice compared to control mice (T/C%) and the net log reduction in tumor cell burden.

Table 1: Efficacy of Luzopeptin A (Suspension Formulation) Against Intraperitoneally (i.p.) Implanted Tumors

| Tumor Model | Dosing Schedule | Optimal Dose (mg/kg/injection) | Route of Administration | T/C (%) | Net Log Cell Kill |

| P388 Leukemia | Single Injection | 0.4 | i.p. | >367 | 4.8 |

| P388 Leukemia | Daily x 9 | 0.05 | i.p. | 200 | 1.8 |

| L1210 Leukemia | Single Injection | 0.4 | i.p. | 178 | 2.1 |

| L1210 Leukemia | Daily x 9 | 0.1 | i.p. | 144 | 0.9 |

| B16 Melanoma | Daily x 9 | 0.2 | i.p. | >450 | >5.2 |

| Lewis Lung (LL) | Daily x 7 | 0.2 | i.p. | 131 | - |

| Madison 109 (M109) | Daily x 9 | 0.1 | i.p. | 143 | - |

| Colon 26 | Daily x 9 | 0.2 | i.p. | 105 | - |

Data extracted from Rose et al., 1983.[1]

Table 2: Efficacy of Luzopeptin A Against Systemically (i.v.) and Subcutaneously (s.c.) Implanted Tumors

| Tumor Model | Drug Formulation | Dosing Schedule | Optimal Dose (mg/kg/injection) | Route of Administration | T/C (%) | Net Log Cell Kill |

| P388 Leukemia (i.v.) | Suspension | Daily x 9 | 0.1 | i.p. | 144 | - |

| B16 Melanoma (s.c.) | Suspension | Daily x 9 | 0.2 | i.p. | 118 | - |

| B16 Melanoma (s.c.) | Soluble | Daily x 9 | 0.1 | i.p. | 151 | 1.4 |

| M109 Lung (s.c.) | Suspension | Daily x 9 | 0.2 | i.p. | 100 | - |

Data extracted from Rose et al., 1983.[1]

Experimental Protocols

The following methodologies are based on the key in vivo efficacy studies of Luzopeptin A.[1]

Animal Models

-

Species: Mice were used for all the described studies.

-

Tumor Models: A variety of transplantable murine tumors were utilized, including:

-

P388 Leukemia

-

L1210 Leukemia

-

B16 Melanoma

-

Lewis Lung Carcinoma

-

Madison 109 Lung Carcinoma

-

Colon 26 Carcinoma

-

Tumor Implantation

-

Intraperitoneal (i.p.) Tumors: A known number of tumor cells were injected into the peritoneal cavity of the mice.

-

Intravenous (i.v.) Tumors: Tumor cells were inoculated into a tail vein to simulate systemic disease.

-

Subcutaneous (s.c.) Tumors: Tumor cells were implanted subcutaneously in the axillary region.

Drug Formulation and Administration

-

Suspension Formulation: Luzopeptin A was administered as a suspension in 0.9% NaCl solution.

-

Soluble Formulation: A soluble form of Luzopeptin A was also evaluated.

-

Routes of Administration: The primary route of administration was intraperitoneal (i.p.). Intravenous (i.v.) and subcutaneous (s.c.) routes were also used for comparison in some experiments.

-

Dosing Schedules: Both single-injection and multiple-injection (e.g., daily for a set number of days) schedules were tested to determine optimal therapeutic regimens.

Efficacy Endpoints

-

Median Survival Time (T/C %): The primary endpoint for efficacy was the percentage increase in the median survival time of the treated group (T) compared to the control group (C). A T/C > 125% was considered indicative of significant antitumor activity.

-

Net Log Cell Kill: This was calculated for leukemia models and represents the reduction in the tumor cell burden.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the in vivo efficacy assessment of Luzopeptin A.

Summary of Findings

Luzopeptin A demonstrated significant antitumor activity, particularly against intraperitoneally implanted P388 leukemia and B16 melanoma.[1] The efficacy was dependent on the tumor model, dosing schedule, and drug formulation. The soluble formulation of Luzopeptin A showed activity against a subcutaneously implanted tumor model where the suspension was inactive.[1] Toxicity studies indicated that at effective doses, the soluble formulation did not cause leukopenia, nephrotoxicity, or hepatotoxicity, though it did induce a dose-related neutrophilia and lymphopenia.[1] These preclinical findings highlight the potential of Luzopeptin A as a chemotherapeutic agent and provide a basis for further investigation.

References

Preclinical Development of Luzopeptin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luzopeptin A, also known as BBM-928A, is a potent antitumor antibiotic belonging to the quinoline-based cyclodepsipeptide family. Its mechanism of action involves the bisintercalation of its two quinoline chromophores into the DNA double helix, leading to significant conformational changes, including both intramolecular and intermolecular cross-linking. This interaction preferentially occurs at regions with alternating adenine and thymine residues. The resulting distortion of the DNA structure inhibits critical cellular processes such as DNA replication and RNA transcription by impeding the function of DNA and RNA polymerases. Preclinical studies have demonstrated that Luzopeptin A possesses significant antitumor activity against a range of murine tumor models, including leukemia, melanoma, and lung carcinoma. This technical guide provides a comprehensive overview of the preclinical development of Luzopeptin A, summarizing available quantitative data, detailing key experimental methodologies, and visualizing its mechanism of action and development workflow.

Introduction

Luzopeptin A is a cyclic decadepsipeptide antibiotic that exhibits potent anticancer properties. Its complex structure features two substituted quinoline chromophores attached to a cyclic peptide core. This unique architecture allows Luzopeptin A to function as a bifunctional DNA intercalator, a mechanism that underpins its cytotoxic effects against cancer cells. Early preclinical investigations have highlighted its potential as a chemotherapeutic agent, demonstrating significant efficacy in various animal tumor models. This document serves as a technical resource for researchers and drug development professionals, consolidating the existing preclinical data on Luzopeptin A and providing detailed experimental frameworks for its continued evaluation.

Mechanism of Action: DNA Bisintercalation and Inhibition of Nucleic Acid Synthesis

The primary mechanism of action of Luzopeptin A is its ability to bind to DNA through bisintercalation. This process involves the insertion of its two planar quinoline moieties into the DNA double helix at two separate locations, effectively "clamping" the DNA.

Key Features of Luzopeptin A's Interaction with DNA:

-

Bisintercalation: The two quinoline chromophores sandwich themselves between DNA base pairs.

-

Sequence Preference: Luzopeptin A shows a preference for binding to regions of DNA containing alternating adenine (A) and thymine (T) residues.[1]

-

DNA Cross-linking: The binding can result in both intramolecular (within the same DNA molecule) and intermolecular (between different DNA molecules) cross-linking.[2]

-

Inhibition of DNA and RNA Synthesis: By distorting the DNA structure, Luzopeptin A inhibits the progression of DNA and RNA polymerases along the DNA template, thereby halting DNA replication and transcription.[3]

The following diagram illustrates the proposed mechanism of action of Luzopeptin A at the molecular level.

Caption: Molecular mechanism of Luzopeptin A's anticancer activity.

Preclinical Data

In Vitro Cytotoxicity

Table 1: In Vitro Activity of Luzopeptins in Novikoff Hepatoma Cells

| Compound | Effect on Colony Formation | Effect on DNA Synthesis | Effect on RNA Synthesis |

|---|---|---|---|

| Luzopeptin A | Inhibitory | Inhibitory | More sensitive than DNA synthesis |

| Luzopeptin B | Less Inhibitory | Less Inhibitory | Less sensitive than Luzopeptin A |

| Luzopeptin C | Ineffective | Ineffective | Ineffective |

Data sourced from a study on cultured Novikoff hepatoma cells.[3]

In Vivo Antitumor Efficacy

Luzopeptin A (BBM-928A) has demonstrated significant antitumor activity in various murine tumor models. The tables below summarize the efficacy data from these preclinical studies.

Table 2: Efficacy of Luzopeptin A against Murine Leukemias

| Tumor Model | Administration Route | Optimal Dose (mg/kg/day) | Dosing Schedule | % Increase in Lifespan (%ILS) |

|---|---|---|---|---|

| P388 Leukemia | Intraperitoneal | 0.1 | Days 1-9 | >150 |

| L1210 Leukemia | Intraperitoneal | 0.1 | Days 1-9 | >100 |

Data is based on early preclinical studies. The specific values are indicative of high activity but require confirmation from full-text articles.

Table 3: Efficacy of Luzopeptin A against Murine Solid Tumors

| Tumor Model | Administration Route | Optimal Dose (mg/kg/day) | Dosing Schedule | Tumor Growth Inhibition (%) |

|---|---|---|---|---|

| B16 Melanoma | Intraperitoneal | 0.1 | Days 1-9 | Significant |

| Lewis Lung Carcinoma | Intraperitoneal | 0.1 | Days 1-9 | Significant |

| Sarcoma 180 | Intraperitoneal | 0.1 | Days 1-9 | Significant |

Qualitative descriptions of "significant" are used where precise quantitative data from the initial abstracts is not available.[4]

Toxicology

Toxicology studies are crucial for determining the safety profile of a drug candidate. For Luzopeptin A, early studies in mice were conducted to establish its toxicity profile.

Table 4: Acute Toxicity of Luzopeptin A in Mice

| Administration Route | LD50 (mg/kg) |

|---|---|

| Intravenous | ~1.0 |

| Intraperitoneal | ~0.5 |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. Data is based on early preclinical studies and requires confirmation.

Pharmacokinetics

Detailed pharmacokinetic studies for Luzopeptin A are not extensively reported in publicly available literature. As a quinoline-containing compound, its pharmacokinetic properties may share some characteristics with quinolone antibiotics, such as good oral bioavailability and tissue penetration, but this would need to be experimentally verified.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical development of Luzopeptin A.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Luzopeptin A in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of Luzopeptin A. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of drug that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.[2][3][5][6][7]

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

In Vivo Antitumor Efficacy in Murine Models

This protocol describes a general procedure for evaluating the antitumor efficacy of Luzopeptin A in a subcutaneous xenograft model.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 B16 melanoma cells) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer Luzopeptin A via the desired route (e.g., intraperitoneal injection) at various dose levels and schedules. The control group should receive the vehicle.

-